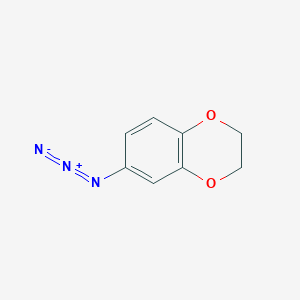
2-ethyl-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-methoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds, such as 4-methoxybenzyl esters, has been explored in the context of protecting amino acids for peptide synthesis . The ester may be readily introduced in high yield under a number of mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using methods such as X-ray single-crystal analysis . The structure can also be compared using Hartree–Fock (HF) and density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as benzoic acid derivatives, have been studied. For example, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-methoxybenzoic acid, have been studied. For example, the solubility of 4-methoxybenzoic acid in various solvents has been determined .科学研究应用
2-ethyl-4-methoxybenzoic acid has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as drugs, dyes, flavors, and fragrances. It is also used as a catalyst for the synthesis of polymers. Furthermore, it is used as a starting material for the synthesis of various organic compounds. Additionally, this compound is used as a model compound for studying the structure and reactivity of organic molecules.
作用机制
Target of Action
It is structurally similar to p-anisic acid (4-methoxybenzoic acid) , which has been found to have antiseptic properties . Therefore, it is possible that 2-ethyl-4-methoxybenzoic acid may also interact with microbial cells, potentially disrupting their growth and proliferation.
Biochemical Pathways
For instance, p-anisic acid has been found to be involved in the oxidation and reduction of cytochrome c . It is possible that this compound may also affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It is known that the compound is insoluble in water but highly soluble in alcohols, and soluble in ether and ethyl acetate . This suggests that it may be well-absorbed in the gastrointestinal tract if administered orally, and it may distribute well in the body due to its lipophilicity. The metabolism and excretion of the compound would likely depend on the specific enzymes present in the body that can metabolize it.
Result of Action
Based on its structural similarity to p-anisic acid, it may have antiseptic properties . This could result in the inhibition of microbial growth and proliferation, potentially making it useful in the treatment of infections.
实验室实验的优点和局限性
2-ethyl-4-methoxybenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction yields are typically high. Additionally, it is relatively stable and can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and has low environmental impact. However, it is also important to note that this compound is a volatile compound, and care must be taken to ensure that it is handled properly in the laboratory.
未来方向
There are several potential future directions for the use of 2-ethyl-4-methoxybenzoic acid. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research could be done to explore the mechanism of action of this compound and its potential applications in the synthesis of various compounds. Finally, further research could be done to explore the potential environmental impacts of this compound and its potential uses in green chemistry.
合成方法
2-ethyl-4-methoxybenzoic acid is synthesized by the reaction of ethylbenzene and o-methoxybenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 100-140°C. The reaction is usually completed within 1-2 hours. The yield of the reaction depends on the reaction conditions, but it is typically in the range of 80-90%.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-4-methoxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-ethylphenol", "methanol", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "chloroacetic acid" ], "Reaction": [ "2-ethylphenol is reacted with methanol and sodium hydroxide to form 2-ethyl-4-methoxyphenol", "2-ethyl-4-methoxyphenol is oxidized with potassium permanganate and sulfuric acid to form 2-ethyl-4-methoxybenzene-1,3-diol", "2-ethyl-4-methoxybenzene-1,3-diol is treated with sodium bisulfite to form 2-ethyl-4-methoxybenzene-1,3-disulfonate", "2-ethyl-4-methoxybenzene-1,3-disulfonate is hydrolyzed with sodium hydroxide to form 2-ethyl-4-methoxybenzoic acid", "2-ethyl-4-methoxybenzoic acid is purified by recrystallization from hydrochloric acid and neutralization with sodium carbonate", "2-ethyl-4-methoxybenzoic acid is esterified with chloroacetic acid to form the corresponding ester, which can be used as an intermediate in the synthesis of other compounds" ] } | |
CAS 编号 |
103264-62-6 |
分子式 |
C10H12O3 |
分子量 |
180.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




